OMS14

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

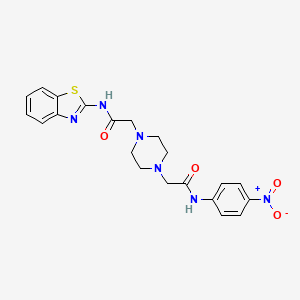

C21H22N6O4S |

|---|---|

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide |

InChI |

InChI=1S/C21H22N6O4S/c28-19(22-15-5-7-16(8-6-15)27(30)31)13-25-9-11-26(12-10-25)14-20(29)24-21-23-17-3-1-2-4-18(17)32-21/h1-8H,9-14H2,(H,22,28)(H,23,24,29) |

InChI-Schlüssel |

FGXHTSJGXHOELB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)NC3=NC4=CC=CC=C4S3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Compound OMS14

An internal investigation into the compound designated OMS14, identified by CAS number 3033806-03-7, has revealed a significant lack of publicly available data. Despite extensive searches across chemical databases and scientific literature, no substantive information regarding its discovery, synthesis, mechanism of action, or preclinical/clinical data could be retrieved. The designation "this compound" appears to be an internal code, not yet disclosed in the public domain.

The initial association of "OMS" with Opsoclonus-Myoclonus Syndrome, a rare neurological disorder, was explored. However, no direct link between the compound this compound and the treatment or study of this syndrome could be established from the available information.

Due to the absence of foundational data, this guide cannot provide the requested detailed experimental protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows.

Further dissemination of technical information on this compound is contingent on the release of data from the originating entity. Researchers and professionals interested in this compound are advised to monitor for future publications or patent filings that may disclose its chemical structure, biological activity, and developmental progress.

2-Aminobenzothiazole Derivatives as Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention as a promising class of anticancer agents due to their ability to target a wide array of proteins implicated in cancer cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the anticancer potential of 2-aminobenzothiazole derivatives, focusing on their synthesis, mechanisms of action, and both in vitro and in vivo efficacy.

Core Anticancer Activity and Mechanisms of Action

2-Aminobenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer. These compounds have been shown to target several families of protein kinases and other crucial cellular proteins.

Key Molecular Targets:

-

Tyrosine Kinases: This class of enzymes is a primary focus for 2-aminobenzothiazole derivatives.

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain 2-aminobenzothiazole derivatives act as potent EGFR inhibitors.[1][2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, VEGFR-2 is a critical target for anti-cancer therapies. Several 2-aminobenzothiazole hybrids have been developed as effective VEGFR-2 inhibitors.[1]

-

Other Tyrosine Kinases: These derivatives also show inhibitory activity against other tyrosine kinases such as c-MET and Focal Adhesion Kinase (FAK).[1]

-

-

Serine/Threonine Kinases:

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, particularly CDK2, these compounds can induce cell cycle arrest, preventing cancer cell division.[1][3]

-

PI3K/Akt/mTOR Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Many 2-aminobenzothiazole derivatives have been designed to target key components of this pathway, such as PI3K and mTOR.[3][4]

-

Quantitative Data on Anticancer Activity

The anticancer efficacy of 2-aminobenzothiazole derivatives has been extensively evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. In vivo studies, often using xenograft models, provide crucial data on tumor growth inhibition.

Table 1: In Vitro Anticancer Activity of 2-Aminobenzothiazole Derivatives (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| OMS5 | A549 (Lung) | 61.03 | [3] |

| MCF-7 (Breast) | 24.16 | [3] | |

| OMS14 | A549 (Lung) | 26.09 | [3] |

| MCF-7 (Breast) | 22.13 | [3] | |

| Compound 13 | HCT116 (Colon) | 6.43 | [1] |

| A549 (Lung) | 9.62 | [1] | |

| A375 (Melanoma) | 8.07 | [1] | |

| Compound 20 | HepG2 (Liver) | 9.99 | [1] |

| HCT-116 (Colon) | 7.44 | [1] | |

| MCF-7 (Breast) | 8.27 | [1] | |

| Compound 21 | HepG2 (Liver) | 12.14 | [1] |

| HCT-116 (Colon) | 11.25 | [1] | |

| MCF-7 (Breast) | 10.34 | [1] | |

| Compound 25 | MKN-45 (Gastric) | 0.06 | [1] |

| H460 (Lung) | 0.01 | [1] | |

| HT-29 (Colon) | 0.18 | [1] | |

| IVe | EAC (Ascites) | 10-24 | [5] |

| MCF-7 (Breast) | 15-30 | [5] | |

| HeLa (Cervical) | 33-48 | [5] | |

| IVf | EAC (Ascites) | 10-24 | [5] |

| MCF-7 (Breast) | 15-30 | [5] | |

| HeLa (Cervical) | 33-48 | [5] | |

| IVh | EAC (Ascites) | 10-24 | [5] |

| Vg | EAC (Ascites) | 10-24 | [5] |

| BTZ | U251 (Glioblastoma) | 3.5 | [6] |

| C6 (Glioma) | 4 | [6] |

Table 2: In Vivo Anticancer Activity of 2-Aminobenzothiazole Derivatives

| Compound | Cancer Model | Animal Model | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Reference |

| Compound 41 | Not Specified | Not Specified | Not Specified | Not Specified | Remarkable suppression | [7] |

| 9a | ER+ and ER- human mammary carcinoma | Nude mice | Not Specified | Not Specified | Potent growth inhibition | [7] |

| OMS5 | Lung (A549) and Breast (MCF-7) xenografts | Not Specified | Not Specified | Not Specified | Reduced tumor growth | [7] |

| BTZ | C6 glioma xenograft | Rat | 10 and 15 mg/kg daily for 21 days | Not Specified | 88 | [6] |

| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 (Ovarian) in hollow fibres | Mice | 10 mg/kg | i.p. | >50 | [8] |

| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 (Ovarian) s.c. xenograft | Mice | 6.7 and 10 mg/kg | Not Specified | Delayed growth | [8] |

| Compound 82 | U-87 MG (Glioblastoma), A549 (Lung), and HCT116 (Colon) xenografts | Not Specified | Not Specified | Not Specified | Demonstrated tumor growth inhibition | [9] |

Signaling Pathways and Visualizations

The anticancer activity of 2-aminobenzothiazole derivatives is intrinsically linked to their ability to modulate key cellular signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate these pathways and the points of inhibition.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell survival and proliferation. Many 2-aminobenzothiazole derivatives function by inhibiting key kinases in this cascade.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 5. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of tumor growth and angiogenesis by 2-(4-aminophenyl) benzothiazole in orthotopicglioma C6 rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Pharmacological Profile of OMS14 (Icosabutate): An Inhibitor of PI3Kγ and PIK3CD/PIK3R1

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

OMS14, also known as Icosabutate, has been investigated for its potential therapeutic effects. Initial characterization of this compound identified its inhibitory activity against phosphoinositide 3-kinases (PI3Ks), specifically targeting the gamma (γ) isoform and the p110δ/p85α complex (PIK3CD/PIK3R1). This document provides a comprehensive technical overview of the available data on the inhibition of these PI3K isoforms by this compound, including quantitative data, experimental methodologies, and relevant signaling pathways. It is important to note that while early reports highlighted PI3K inhibition, the primary mechanism of action for Icosabutate is now understood to be agonism of free fatty acid receptors 1 and 4 (FFAR1/FFAR4), with its clinical development focused on metabolic and inflammatory diseases such as metabolic dysfunction-associated steatohepatitis (MASH).[1][2][3] This guide will first detail the reported PI3K inhibitory activities of this compound and then briefly touch upon its more recently established role as an FFAR agonist to provide a complete scientific context.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of this compound against PI3Kγ and the PIK3CD/PIK3R1 complex, as well as its effect on cancer cell proliferation, is summarized below.

| Target/Assay | This compound Concentration | Result |

| Biochemical Inhibition | ||

| PI3Kγ | 100 µM | 19% inhibition of activity |

| PIK3CD/PIK3R1 | 100 µM | 65% inhibition of activity |

| Cell-Based Proliferation | IC50 | |

| A549 (Lung Carcinoma) | 0-100 µM | 22.13 µM |

| MCF-7 (Breast Adenocarcinoma) | 0-100 µM | 26.09 µM |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound's PI3K inhibitory activity are not publicly available. However, based on standard methodologies for assessing PI3K inhibition, the following outlines a likely approach for biochemical and cell-based assays.

Biochemical Kinase Assay (Hypothetical Protocol)

A common method to determine the direct inhibitory effect of a compound on a purified kinase is a biochemical assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ADP-Glo™ kinase assay.[4][5]

Objective: To quantify the in vitro inhibition of PI3Kγ and PIK3CD/PIK3R1 by this compound.

Materials:

-

Recombinant human PI3Kγ and PIK3CD/PIK3R1 enzymes.

-

Kinase buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA).

-

Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2).

-

ATP.

-

This compound (dissolved in DMSO).

-

Detection reagents (e.g., HTRF antibodies or ADP-Glo™ reagents).

-

384-well microplates.

-

Plate reader capable of detecting the assay signal.

Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the final desired concentrations.

-

Kinase Reaction:

-

The recombinant PI3K enzyme is incubated with the various concentrations of this compound in the kinase buffer for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The kinase reaction is initiated by the addition of a mixture of the lipid substrate (PIP2) and ATP.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

The reaction is stopped, and the amount of product (PIP3) or consumed ATP (ADP) is quantified using a suitable detection method.

-

For an HTRF assay, this would involve adding detection reagents that generate a FRET signal inversely proportional to the amount of PIP3 produced.

-

For an ADP-Glo™ assay, the amount of ADP produced is measured through a coupled luciferase reaction, where the light output is proportional to the kinase activity.

-

-

Data Analysis: The signal is measured using a plate reader. The percentage of inhibition is calculated relative to a control reaction with no inhibitor (DMSO only). IC₅₀ values are determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (Hypothetical Protocol)

To assess the effect of this compound on cell growth, a cell viability or proliferation assay is typically employed.

Objective: To determine the IC₅₀ of this compound on the proliferation of A549 and MCF-7 cell lines.

Materials:

-

A549 and MCF-7 cells.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics).

-

This compound (dissolved in DMSO).

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

-

96-well cell culture plates.

-

Incubator (37°C, 5% CO₂).

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for cell proliferation.

-

Viability Measurement:

-

A cell viability reagent is added to each well according to the manufacturer's instructions.

-

After a further incubation period, the absorbance or luminescence is measured using a microplate reader. The signal is proportional to the number of viable cells.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

PI3K Signaling Pathway

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. The diagram below illustrates the canonical pathway and the points of inhibition by targeting PI3Kγ and PIK3CD.

Caption: PI3K signaling pathway with this compound inhibition points.

Experimental Workflow for IC₅₀ Determination

The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound in a biochemical kinase assay.

Caption: Workflow for biochemical IC50 determination.

Discussion and Future Directions

The data indicates that this compound exhibits inhibitory activity against PI3Kγ and PIK3CD/PIK3R1, with a more pronounced effect on the latter at the tested concentration of 100 µM. The IC₅₀ values in the mid-micromolar range against cancer cell lines suggest a potential anti-proliferative effect, which could be mediated through the inhibition of the PI3K/AKT/mTOR pathway.[6]

However, it is crucial to consider the broader pharmacological profile of this compound. More recent and extensive research has identified Icosabutate (this compound) as a potent agonist of FFAR1 and FFAR4.[1][2][3] These receptors are involved in regulating metabolic and inflammatory pathways, and the clinical development of Icosabutate has focused on its potential to treat MASH by reducing liver inflammation and fibrosis.[7][8] The anti-inflammatory effects observed in clinical trials are more readily explained by its FFAR agonist activity than by its reported PI3K inhibition.

For researchers and drug development professionals, this duality presents several considerations:

-

Mechanism of Action: The primary mechanism driving the therapeutic effects of Icosabutate in its clinical indications is likely FFAR1/4 agonism. The contribution of PI3K inhibition to its overall pharmacological profile, if any, remains to be fully elucidated.

-

Selectivity and Potency: The reported PI3K inhibition data is limited. Further studies with more comprehensive dose-response analyses and broader kinase profiling would be necessary to confirm the potency and selectivity of this compound as a PI3K inhibitor.

-

Therapeutic Application: While the initial PI3K inhibition data might suggest a potential role in oncology, the current clinical development trajectory is firmly in the realm of metabolic and inflammatory diseases.

References

- 1. Icosabutate | NorthSea Therapeutics B.V. [northseatherapeutics.com]

- 2. Icosabutate: targeting metabolic and inflammatory pathways for the treatment of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase IIb randomised-controlled trial of the FFAR1/FFAR4 agonist icosabutate in MASH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. promega.es [promega.es]

- 6. mdpi.com [mdpi.com]

- 7. Dual targeting of hepatic fibrosis and atherogenesis by icosabutate, an engineered eicosapentaenoic acid derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NorthSea Therapeutics Announces Publication of Positive Results from Phase 2b ICONA Clinical Trial of Icosabutate in Biopsy-Confirmed F1-F3 MASH in Journal of Hepatology - DutchNews.nl [dutchnews.nl]

In Vitro Anticancer Activity of OMS14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anticancer activity of OMS14, a novel 2-aminobenzothiazole derivative. The information is compiled from recent studies and is intended to provide researchers and drug development professionals with a detailed understanding of the compound's cytotoxic effects and mechanism of action.

Quantitative Data Summary

The antiproliferative activity of this compound has been evaluated against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 22.13[1][2][3][4] |

| MCF-7 | Breast Adenocarcinoma | 26.09[1] |

Mechanism of Action

This compound exhibits anticancer efficacy through the modulation of key signaling pathways involved in cell growth and proliferation.[1] While initial investigations explored its effect on phosphoinositide 3-kinase γ (PI3Kγ), it was determined that inhibition of this enzyme is not the primary mechanism of action.[1][2][3][4] Further studies have revealed that this compound significantly inhibits PIK3CD/PIK3R1 (p110δ/p85α) with a 65% inhibition rate, suggesting this is a more likely mechanism for its anticancer properties.[1][2][3][4] Additionally, the compound has been shown to affect other critical cellular targets including CDK2, Akt, mTOR, and p42/44 MAPK, with suppression of the EGF receptor also playing a role.[1][2][3][4]

Signaling Pathway

The proposed signaling pathway for this compound's anticancer activity is illustrated below. The diagram highlights the inhibition of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro anticancer activity.

Cell Proliferation Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell proliferation assay.

Methodology:

-

Cell Seeding: A549 and MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the concentration of this compound.

Kinase Inhibition Assay

This protocol is used to assess the inhibitory activity of this compound against specific kinases, such as PIK3CD/PIK3R1.

Methodology:

-

Reaction Setup: The kinase reaction is set up in a buffer containing the purified kinase (e.g., PIK3CD/PIK3R1), a substrate (e.g., a peptide or lipid), and ATP.

-

Compound Addition: this compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution.

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Apoptosis and Cell Cycle Analysis

While specific studies on the effect of this compound on apoptosis and cell cycle are not yet available, other 2-aminobenzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest, often in the G2/M phase.[5] Future investigations into this compound should include these assays to further elucidate its mechanism of action.

General Protocol for Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Cells are treated with this compound at concentrations around its IC50 value for 24-48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

General Protocol for Cell Cycle Analysis:

-

Cell Treatment: Cells are treated with this compound as described for the apoptosis assay.

-

Cell Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.

-

Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Effects of OMS14 on A549 and MCF-7 Cell Lines

A comprehensive search of scientific literature and public databases has revealed no specific information on a compound designated as "OMS14" and its effects on the A549 human lung carcinoma and MCF-7 human breast adenocarcinoma cell lines.

As a result, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time. The core requirements for such a document, including quantitative data, detailed experimental protocols, and the visualization of signaling pathways, are contingent upon the existence of primary research data, which appears to be unavailable in the public domain for a compound with this specific identifier.

Searches for "this compound" in the context of cancer research, cell biology, and pharmacology did not yield any relevant scholarly articles, patents, or conference proceedings that would provide the necessary foundation to address the user's request. The designation "this compound" may be an internal project code, a very recently synthesized compound that has not yet been described in published literature, or a potential misnomer.

Without access to primary research detailing the biological activity of this compound on A549 and MCF-7 cells, any attempt to generate the requested content would be purely speculative and would not meet the standards of a technical guide for researchers, scientists, and drug development professionals.

We recommend that individuals interested in the effects of "this compound" consult internal documentation if this is a proprietary compound or await its disclosure in the scientific literature. Once primary research on this compound is published, a detailed technical guide as requested can be accurately and comprehensively generated.

In-depth Technical Guide on OMS14: Information Not Publicly Available

Despite a comprehensive search for the chemical structure and properties of a compound designated "OMS14," detailed scientific information required for an in-depth technical guide is not publicly available.

Initial investigations identified a product listed as "this compound" with the CAS Registry Number 3033806-03-7 from commercial chemical suppliers.[1] However, subsequent and extensive searches for the chemical structure, physicochemical properties, experimental protocols, and associated biological or signaling pathways linked to this CAS number have yielded no specific scientific literature, patents, or public research data.

This lack of publicly accessible information strongly suggests that "this compound" may be a proprietary compound, an internal research code, or a highly specialized commercial product for which the detailed scientific data has not been disclosed in the public domain. Without this foundational information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and pathway diagrams.

Further searches for "this compound" in the context of drug development, scientific publications, and patent databases also failed to retrieve any relevant documents that would shed light on its chemical nature or biological function.

Therefore, the core requirements for this technical guide, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time due to the absence of the necessary source information in the public record.

References

An In-depth Technical Guide on the Early-Stage Anticancer Potential of OMS14

This technical guide provides a comprehensive overview of the preclinical research on OMS14, a novel 2-aminobenzothiazole derivative, and its potential as an anticancer agent. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a synthetic compound belonging to the 2-aminobenzothiazole class of molecules, which are known for a wide range of pharmacological activities.[1][2] Early-stage research has identified this compound as a promising candidate for cancer therapy, demonstrating broad-spectrum anticancer activity across various cancer cell lines.[1][3] This guide summarizes the available quantitative data, details the experimental protocols used in its evaluation, and illustrates the proposed mechanisms of action.

Quantitative Data Summary

The anticancer efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, including its inhibitory concentrations against specific cancer cell lines and its effect on kinase activity.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (μM) | Reference Compound | IC50 (μM) |

| A549 | Lung Cancer | MTT | 26.09 | Gedatolisib | 16.46 |

| Doxorubicin | 16.61 | ||||

| MCF-7 | Breast Cancer | MTT | 22.13 | Gedatolisib | 13.06 |

Data sourced from a study where Gedatolisib and Doxorubicin were used as positive controls.[1][3]

Table 2: NCI-60 Cell Line Screening Results for this compound

| Cancer Type | GI50 Range (μM) |

| Colon Cancer | 0.66 - 3.02 |

| Renal Cancer | 0.66 - 3.02 |

| CNS Cancer | 0.66 - 3.02 |

| Ovarian Cancer | 0.66 - 3.02 |

| Melanoma | 0.66 - 3.02 |

| Leukemia | 0.66 - 3.02 |

GI50 represents the concentration required to inhibit cell growth by 50%.[1][3]

Table 3: Kinase Inhibition Profile of this compound

| Kinase/Protein Target | Percent Inhibition (%) |

| PIK3CD/PIK3R1 (p110δ/p85α) | 65 |

| PI3Kγ | Minimal |

| AKT1 | Not specified |

| AKT3 | Not specified |

| CDK1/cyclin B | Not specified |

| PDK1 | Not specified |

| PKN | Not specified |

Inhibition was measured to elucidate the mechanism of action.[1][3]

Mechanism of Action and Signaling Pathways

Initial investigations targeted the PI3Kγ enzyme, but results indicated that this is not the primary mechanism for the anticancer effects of this compound.[1][3][4][5][6][7][8][9] Further studies on a panel of kinases revealed that this compound moderately inhibits PIK3CD/PIK3R1 (p110δ/p85α) with 65% inhibition.[1][3][6][8][10] This suggests a potential role for the PI3K/AKT signaling pathway in its mode of action. Other affected pathways mentioned in the research include CDK2, mTOR, p42/44 MAPK, and EGFR suppression, indicating a multi-targeted approach.[1][3][4]

Caption: Proposed multi-target signaling pathway of this compound.

Experimental Protocols

This section details the methodologies employed in the synthesis and evaluation of this compound's anticancer potential.

The synthesis of this compound is a two-step process:

-

Step 1: Aminobenzothiazole is coupled with monochloroacetyl chloride at 0°C in acetone to yield (1-chloroacetyl)-2-aminobenzothiazole.[1][3]

-

Step 2: The intermediate product is then condensed with a specific amine to produce the final this compound compound.[1][3]

The final product was characterized using Direct Probe Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and Attenuated Total Reflectance-Fourier Transform Infrared (ATR FT-IR) spectroscopy.[1][3][10]

Caption: Workflow for the synthesis and characterization of this compound.

The anticancer activity of this compound was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: Human lung cancer (A549) and breast cancer (MCF-7) cell lines were used.[1][3][10]

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound.

-

After a specified incubation period, the MTT reagent was added to each well.

-

The formazan crystals formed by viable cells were dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance was measured using a microplate reader to determine cell viability.

-

-

Data Analysis: The IC50 values, the concentration of this compound required to inhibit cell growth by 50%, were calculated from the dose-response curves.[1][3]

To determine the mechanism of action, the inhibitory effect of this compound on a panel of kinases was evaluated.

-

Target Kinases: The panel included AKT1, AKT3, CDK1/cyclin B, PDK1, PIK3CA, PIK3CD, and PKN.[1][3][6][8][10]

-

Procedure: Standard kinase inhibition assays were performed, likely involving incubating the recombinant kinase with its substrate and ATP in the presence and absence of this compound. The phosphorylation of the substrate would then be quantified to determine the extent of inhibition.

-

Concentration: The PI3Kγ inhibition was specifically evaluated at a 100 μM concentration of this compound.[1][3][4][6][7][8][9][10]

This compound was submitted to the National Cancer Institute's (NCI) 60-cell line screening program to assess its broad-spectrum anticancer activity.[1][3] This screen evaluates the effect of a compound on 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Conclusion and Future Directions

The early-stage research on this compound reveals its potential as a broad-spectrum anticancer agent. The compound demonstrates significant cytotoxicity against lung and breast cancer cell lines and shows growth inhibitory effects across a wide range of cancer types in the NCI-60 screen. While the exact mechanism of action is not fully elucidated, the inhibition of PIK3CD/PIK3R1 and potential effects on other key cancer-related pathways like MAPK and EGFR signaling provide a foundation for further investigation. Future research should focus on in vivo efficacy studies in animal models, detailed pharmacokinetic and pharmacodynamic profiling, and further elucidation of its molecular targets to validate its therapeutic potential.

References

- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

OMS14: A Novel Benzothiazole Derivative Demonstrating Broad-Spectrum Anticancer Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMS14 is a novel synthetic 2-aminobenzothiazole derivative that has demonstrated significant anticancer properties in preclinical studies. As a member of the benzothiazole class of heterocyclic compounds, this compound is being investigated for its potential as a therapeutic agent against a range of malignancies. This document provides a technical overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy data, and the experimental protocols used in its evaluation.

Quantitative Data Summary

The anticancer activity of this compound has been quantified across various assays, with the following table summarizing the key findings.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Cytotoxicity | Lung Cancer (A549) | IC50 | 22.13 - 61.03 μM | [1][2] |

| Cytotoxicity | Breast Cancer (MCF-7) | IC50 | 22.13 - 61.03 μM | [1][2] |

| Kinase Inhibition | PIK3CD/PIK3R1 (p110δ/p85α) | % Inhibition | 65% | [1][2][3] |

| Kinase Inhibition | PI3Kγ | % Inhibition | Not the main mechanism | [1][2][3] |

| NCI-60 Cell Line Screen | 60 different cancer cell lines | - | Found to be active | [1][2] |

Mechanism of Action

The primary anticancer mechanism of this compound is believed to be through the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1]

Initial investigations into the mechanism of this compound revealed that while it has some inhibitory effect on PI3Kγ, this is not its primary mode of action.[1][2][3] Further kinase profiling demonstrated that this compound most significantly inhibits PIK3CD/PIK3R1 (p110δ/p85α) with a 65% inhibition rate.[1][2][3] The inhibition of this key node in the PI3K pathway leads to downstream effects on other important signaling molecules, including CDK2, Akt, mTOR, and p42/44 MAPK.[1][2][3]

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed signaling pathway of this compound, highlighting the inhibition of PI3K.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a key tool for identifying and characterizing novel anticancer agents.

Objective: To evaluate the broad-spectrum anticancer activity of this compound.

Methodology:

-

Cell Lines: A panel of 60 human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

-

Compound Preparation: this compound is solubilized in a suitable solvent (e.g., DMSO) and diluted to the required concentrations.

-

Assay Procedure:

-

Cells are seeded into 96-well microtiter plates and incubated for 24 hours.

-

This compound is added at various concentrations and incubated for a further 48 hours.

-

The assay is terminated by the addition of trichloroacetic acid.

-

Cell viability is determined using a sulforhodamine B (SRB) protein staining assay.

-

-

Data Analysis: The absorbance is read on an automated plate reader, and the data is used to calculate various parameters of drug activity, including the GI50 (concentration causing 50% growth inhibition).

Kinase Inhibition Assays

Objective: To determine the specific kinase targets of this compound within the PI3K pathway.

Methodology:

-

Kinases: A panel of purified kinases, including PI3Kγ and PIK3CD/PIK3R1 (p110δ/p85α), are used.

-

Assay Principle: The assays are typically based on the measurement of ATP consumption or the phosphorylation of a substrate. A common format is a radiometric assay using [γ-³²P]ATP or a non-radiometric assay using fluorescence or luminescence detection.

-

Procedure:

-

The kinase, substrate, and ATP are incubated in a reaction buffer.

-

This compound is added at a specified concentration (e.g., 100 μM).

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or remaining ATP is quantified.

-

-

Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of this compound to a control reaction without the compound.

The general workflow for the preclinical evaluation of this compound is depicted in the diagram below.

Caption: Preclinical evaluation workflow for the novel anticancer agent this compound.

Conclusion and Future Directions

The preclinical data for this compound are promising, indicating its potential as a broad-spectrum anticancer agent. Its activity against various cancer cell lines and its specific inhibition of the PI3K signaling pathway make it a strong candidate for further development.[1][2] Future research should focus on in vivo efficacy studies in animal models to validate the in vitro findings, as well as detailed pharmacokinetic and toxicological profiling to assess its drug-like properties. Further optimization of the benzothiazole scaffold could also lead to the discovery of even more potent and selective anticancer agents.

References

Oncostatin M (OSM) as a Lead Compound for Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, has emerged as a significant target for therapeutic intervention in a variety of pathologies, including cancer and inflammatory diseases. Its diverse biological functions are mediated through the activation of complex signaling networks, primarily the JAK/STAT, MAPK, and PI3K/Akt pathways. This technical guide provides an in-depth overview of OSM as a lead compound for drug development, focusing on two primary therapeutic modalities: small molecule inhibitors and monoclonal antibodies. This document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the intricate signaling pathways and experimental workflows.

Therapeutic Strategies Targeting Oncostatin M

The development of therapeutics targeting OSM has centered on two principal approaches: the direct inhibition of OSM's interaction with its receptors using small molecules, and the neutralization of OSM using monoclonal antibodies.

Small Molecule Inhibitors: The Case of SMI-10B13

A promising small molecule inhibitor, SMI-10B13, has been identified through computational screening and subsequent optimization. This tetrasubstituted furan derivative has demonstrated efficacy in preclinical breast cancer models.

Monoclonal Antibodies: The Clinical Development of GSK2330811

GSK2330811 is a humanized monoclonal antibody designed to neutralize OSM. It has undergone Phase I clinical evaluation in healthy volunteers, providing valuable data on its pharmacokinetic profile and target engagement.

Quantitative Data Summary

The following tables summarize the key quantitative data for the small molecule inhibitor SMI-10B13 and the monoclonal antibody GSK2330811.

| Compound | Parameter | Value | Cell Line/System | Reference |

| SMI-10B13 | KD | 6.6 μM | N/A | |

| IC50 (STAT3 Phosphorylation) | 136 nM | T47D (Breast Cancer) | ||

| IC50 (STAT3 Phosphorylation) | 164 nM | MCF-7 (Breast Cancer) |

Table 1: In Vitro Activity of Small Molecule Inhibitor SMI-10B13

| Compound | Parameter | Value | Study Population | Reference |

| GSK2330811 | In vivo Affinity (KD) | ~0.6 nM | Healthy Volunteers | |

| Apparent Volume of Distribution | 11.5 L | Healthy Volunteers | ||

| Apparent Systemic Clearance | 14.1 mL/hr | Healthy Volunteers | ||

| Mean Terminal Half-life | ~3 weeks | Healthy Volunteers |

Table 2: Pharmacokinetic Properties of Monoclonal Antibody GSK2330811

Oncostatin M Signaling Pathways

OSM exerts its biological effects by binding to two distinct receptor complexes on the cell surface: the type I receptor, a heterodimer of the leukemia inhibitory factor receptor (LIFR) and gp130, and the type II receptor, a heterodimer of the OSM receptor β (OSMRβ) and gp130. This binding initiates a cascade of intracellular signaling events.

JAK/STAT Signaling Pathway

The canonical signaling pathway activated by OSM is the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway. Upon ligand binding, receptor-associated JAKs are activated, leading to the phosphorylation of the receptor cytoplasmic tails. This creates docking sites for STAT proteins, primarily STAT3, which are then phosphorylated by JAKs. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and inflammation.

Caption: OSM-induced JAK/STAT signaling pathway.

MAPK Signaling Pathway

OSM also activates the Mitogen-Activated Protein Kinase (MAPK) pathway. This involves a cascade of protein kinases, including Ras, Raf, MEK, and ERK. Activation of this pathway can influence cell proliferation, differentiation, and survival.

Caption: OSM-activated MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another important signaling axis downstream of OSM. Activation of PI3K leads to the generation of PIP3, which recruits and activates Akt. Akt, a serine/threonine kinase, regulates a multitude of cellular processes, including cell survival, growth, and metabolism.

Caption: The PI3K/Akt signaling pathway activated by OSM.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the preclinical evaluation of OSM-targeting compounds.

STAT3 Phosphorylation Western Blot Assay

This assay is fundamental for assessing the inhibitory effect of compounds on the primary OSM signaling pathway.

1. Cell Culture and Treatment:

-

Culture relevant cancer cell lines (e.g., T47D, MCF-7) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-incubate cells with various concentrations of the test compound (e.g., SMI-10B13) for 1-2 hours.

-

Stimulate the cells with recombinant human OSM (e.g., 10 ng/mL) for 15-30 minutes.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Normalize protein samples and denature by boiling in Laemmli sample buffer.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for STAT3 Phosphorylation Western Blot Assay.

Surface Plasmon Resonance (SPR) for Small Molecule Binding

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to their protein targets.

1. Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5).

-

Activate the sensor surface using a mixture of EDC and NHS.

-

Immobilize recombinant human OSM onto the sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

2. Analyte Interaction:

-

Prepare a dilution series of the small molecule inhibitor (e.g., SMI-10B13) in a suitable running buffer (e.g., HBS-EP+).

-

Inject the analyte solutions over the immobilized OSM surface at a constant flow rate.

-

Monitor the change in refractive index in real-time to obtain sensorgrams.

3. Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Methodological & Application

Protocol for OMS14 Synthesis and Purification: Information Not Available

A comprehensive search for a scientific compound, material, or drug designated as "OMS14" has yielded no specific results. Therefore, a detailed protocol for its synthesis and purification cannot be provided at this time.

Initial and broadened searches across chemical, materials science, and pharmaceutical databases and search engines did not identify any substance with the designation "this compound." The search results were either for unrelated products, such as commercial oven mitts, or for a class of materials known as Octahedral Molecular Sieves (OMS), with "OMS-2" being a specific example of a manganese oxide octahedral molecular sieve[1]. However, no specific variant or compound designated as "this compound" could be found in the scientific literature.

The creation of a detailed and accurate application note and protocol requires precise identification of the substance . Without this, any provided information on synthesis and purification would be speculative and not suitable for a research, scientific, or drug development audience.

To proceed with this request, please provide additional information to clarify the identity of "this compound," such as:

-

Full name or chemical class: What is the complete chemical name or the class of compounds to which this compound belongs?

-

Field of research: In what specific area of science or industry is this compound being studied (e.g., catalysis, pharmacology, nanotechnology)?

-

Alternative names or identifiers: Are there any other names, codes, or identifiers used for this substance?

-

Relevant publications: Are there any published papers, patents, or technical documents that mention this compound?

Upon receiving more specific information, a detailed and accurate protocol for the synthesis and purification of the intended substance can be developed.

References

Application Notes and Protocols for In Vitro Cell Viability Assay with OMS14

For Researchers, Scientists, and Drug Development Professionals

Introduction

OMS14 is a novel investigational compound with potential therapeutic applications in oncology. A critical step in the preclinical evaluation of any new anti-cancer agent is the characterization of its effect on cell viability. This document provides detailed protocols for assessing the in vitro efficacy of this compound using two common colorimetric and fluorometric cell viability assays: the MTT assay and the PrestoBlue™ assay. Additionally, it presents a hypothetical signaling pathway for this compound's mechanism of action and a generalized experimental workflow.

Cell viability assays are essential for determining the dose-dependent effects of a compound on cell proliferation and cytotoxicity.[1][2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1][3] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[1][3][4] The PrestoBlue™ assay, a resazurin-based method, is a rapid and sensitive fluorometric assay for quantifying cell viability. Metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[5]

These assays are instrumental in generating key quantitative data, such as the half-maximal inhibitory concentration (IC50), which is a fundamental measure of a compound's potency.[6] The following sections provide detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and a potential signaling pathway for this compound.

Data Presentation

Quantitative data from cell viability assays should be organized to facilitate clear interpretation and comparison. The following table is an example of how to present the cytotoxic effects of this compound on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | 15.8 |

| 48 | 8.2 | ||

| 72 | 4.1 | ||

| A549 | Lung Carcinoma | 24 | 22.5 |

| 48 | 12.9 | ||

| 72 | 6.7 | ||

| HeLa | Cervical Adenocarcinoma | 24 | 18.3 |

| 48 | 9.7 | ||

| 72 | 5.3 | ||

| Jurkat | T-cell Leukemia | 24 | 35.1 |

| 48 | 19.8 | ||

| 72 | 10.4 |

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[1][3][4]

Materials:

-

This compound compound

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

-

Complete cell culture medium (specific to the cell line)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

For adherent cells (MCF-7, A549, HeLa), harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

For suspension cells (Jurkat), seed at a density of 20,000-50,000 cells per well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells).

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium.

-

Remove the medium from the wells (for adherent cells) and add 100 µL of the this compound dilutions. For suspension cells, add the dilutions directly to the wells.

-

Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

For adherent cells, carefully aspirate the medium without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the medium.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3]

-

Mix thoroughly by gentle shaking or pipetting.

-

-

Absorbance Measurement:

PrestoBlue™ Cell Viability Assay

This protocol is based on the general principles of resazurin-based assays.[7]

Materials:

-

This compound compound

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well or 384-well plates (opaque-walled plates are recommended for fluorescence)

-

PrestoBlue™ reagent

-

Multi-well fluorometer or spectrophotometer

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as described for the MTT assay.

-

-

Compound Treatment:

-

Prepare and add the this compound dilutions to the cells as described for the MTT assay.

-

Incubate for the desired time periods.

-

-

PrestoBlue™ Addition and Incubation:

-

Add PrestoBlue™ reagent to each well at 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).

-

Incubate the plate for 10 minutes to 2 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.

-

-

Fluorescence/Absorbance Measurement:

-

Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.

-

Alternatively, the absorbance can be read at 570 nm, with a reference wavelength of 600 nm.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cell viability effects of this compound.

Caption: Experimental workflow for in vitro cell viability assay with this compound.

Hypothetical Signaling Pathway for this compound

The following diagram depicts a hypothetical signaling pathway through which this compound may exert its anti-cancer effects, based on common pathways targeted in cancer therapy, such as the JAK/STAT pathway which is implicated in cell proliferation and survival.[8][9][10]

Caption: Hypothetical signaling pathway inhibited by this compound.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. sartorius.com [sartorius.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Signaling network of Oncostatin M pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oncostatin M (OSM) Signaling Pathways: R&D Systems [rndsystems.com]

- 10. Targeting signaling pathways in osteosarcoma: Mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

Measuring PI3K Pathway Inhibition by OMS14: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][4][5] This document provides detailed application notes and experimental protocols for measuring the inhibitory activity of OMS14, a novel potent and selective PI3K inhibitor, on the PI3K/AKT/mTOR signaling cascade. The provided methodologies are essential for the preclinical evaluation and characterization of this compound and other PI3K inhibitors.

Introduction

The PI3K family of lipid kinases plays a pivotal role in signal transduction downstream of growth factor receptors and G protein-coupled receptors.[4] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[7] Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), to regulate diverse cellular functions.[7][8]

Given the frequent hyperactivation of the PI3K pathway in human cancers, numerous inhibitors targeting different components of this cascade have been developed.[4][5][9] this compound is a next-generation PI3K inhibitor designed for high potency and selectivity, aiming to maximize therapeutic efficacy while minimizing off-target effects. Accurate and robust methods to quantify its inhibitory effect on the PI3K pathway are crucial for its development.

This document outlines key in vitro and cell-based assays to characterize the inhibitory properties of this compound. These include biochemical assays to determine direct enzymatic inhibition and cell-based assays to assess the impact on downstream signaling and cellular proliferation.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | This compound IC50 (nM) |

| PI3Kα | 1.2 |

| PI3Kβ | 85 |

| PI3Kδ | 0.9 |

| PI3Kγ | 15 |

| mTOR | >10,000 |

| DNA-PK | >10,000 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free biochemical assay. Data is representative of typical results for a selective PI3K inhibitor.

Table 2: Cellular Activity of this compound in a PIK3CA-Mutant Cancer Cell Line

| Assay Type | Cell Line | Stimulant | This compound IC50 (nM) |

| p-Akt (Ser473) Western Blot | MCF-7 | Insulin | 7.5 |

| Cell Proliferation (72h) | MCF-7 | - | 25 |

Cellular IC50 values represent the concentration of this compound required to inhibit 50% of the cellular response (p-Akt levels or cell proliferation).

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 3. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for OMS14 in Lung Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing OMS14, a novel piperazine-4-nitroaniline derivative, in in vitro studies involving human lung cancer cell lines. The provided protocols and data are based on findings from studies on related compounds and are intended to serve as a foundational resource for investigating the anti-cancer properties of this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated in lung cancer cell lines, with key quantitative data summarized below. This table allows for a clear comparison of its cytotoxic potential.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| This compound | A549 (Lung) | Not Specified | 22.13 - 61.03 | [1] |

| OMS5 | A549 (Lung) | Not Specified | 22.13 - 61.03 | [1] |

Note: The IC50 values for this compound and OMS5 are presented as a range, as reported in the initial study, which also included a breast cancer cell line.[1] Further dose-response studies are recommended to determine the precise IC50 in specific lung cancer cell lines.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are adapted from standard procedures used for similar compounds in lung cancer cell line research.

Protocol 1: Cell Culture and Maintenance of A549 Cells

This protocol outlines the standard procedure for the culture of the A549 human lung adenocarcinoma cell line, a common model for non-small cell lung cancer research.

Materials:

-

A549 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes, or until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.

-

Cell Splitting: Discard the supernatant, resuspend the pellet in fresh medium, and split the cells at a ratio of 1:4 to 1:8 into new T-75 flasks.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol describes how to determine the cytotoxic effects of this compound on lung cancer cells using a colorimetric MTS assay.

Materials:

-

A549 cells

-

Complete growth medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should bracket the expected IC50 value (e.g., 1, 5, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis in lung cancer cells treated with this compound using flow cytometry.

Materials:

-

A549 cells

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the IC50 value for 24 to 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

References

Application Notes: The Role of S100A14 in Breast Cancer Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

S100A14, a member of the S100 family of calcium-binding proteins, has emerged as a significant factor in the progression of breast cancer.[1][2] Upregulated in breast cancer tissues, it plays a crucial role in promoting tumor metastasis.[3][4] These application notes provide an overview of the function of S100A14 in breast cancer and detailed protocols for its investigation in research models.

Mechanism of Action

S100A14 exerts its pro-metastatic effects in breast cancer through multiple signaling pathways. A primary mechanism involves its interaction with the Receptor for Advanced Glycation End products (RAGE), which activates the NF-κB signaling pathway.[3][4] This activation leads to the increased expression and secretion of the chemokines CCL2 and CXCL5, which are known to promote cancer cell migration, invasion, and metastasis.[3][4]

Additionally, S100A14 has been shown to interact with HER2 (Human Epidermal Growth Factor Receptor 2). This interaction enhances HER2 phosphorylation, which in turn activates downstream signaling pathways, including PI3K/AKT and MAPK/ERK, contributing to breast cancer cell proliferation.[1][5][6] S100A14 can also influence the expression of matrix metalloproteinase-2 (MMP2) in a p53-dependent manner, further promoting cancer cell invasion.[2]

Data Presentation

Table 1: Clinicopathological Significance of S100A14 Expression in Breast Cancer

| Parameter | Association with High S100A14 Expression | Reference |

| Patient Age | Younger (<60 years) | [2] |

| Estrogen Receptor (ER) Status | Negative | [2] |

| HER2 Status | Positive | [2] |

| Tumor Size | Associated with larger tumors (S100A16 co-expression) | [2] |

| Lymph Node Metastasis | Associated with lymph node metastasis (S100A16 co-expression) | [2] |

| Prognosis | Poorer overall survival | [2] |

Table 2: Serum S100A14 Levels in Breast Cancer Patients

| Group | Mean Serum S100A14 Level (ng/mL) | Standard Deviation | P-value | Reference |

| Breast Cancer Patients (n=46) | 7.86 | 0.98 | 0.0001 | [7] |

| Healthy Controls (n=22) | 5.31 | 1.19 | [7] |

Mandatory Visualizations

References

- 1. Expression profile and functional role of S100A14 in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-expression of S100A14 and S100A16 correlates with a poor prognosis in human breast cancer and promotes cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A S100A14-CCL2/CXCL5 signaling axis drives breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A S100A14-CCL2/CXCL5 signaling axis drives breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. S100A14, a Member of the EF-hand Calcium-binding Proteins, Is Overexpressed in Breast Cancer and Acts as a Modulator of HER2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S100A14, a member of the EF-hand calcium-binding proteins, is overexpressed in breast cancer and acts as a modulator of HER2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of OMS14, a Novel NF-κB Pathway Inhibitor

Disclaimer: The following application notes and protocols are provided as a detailed example for the characterization of a hypothetical novel small molecule inhibitor of the NF-κB pathway, designated as OMS14. All data presented are illustrative.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival.[1][2] Dysregulation of this pathway is implicated in various diseases, including chronic inflammatory disorders and cancer, making it a key target for therapeutic intervention.[3] This document outlines a comprehensive suite of techniques and protocols for the physicochemical and biological characterization of this compound, a novel small molecule designed to inhibit the NF-κB signaling cascade. These protocols are intended for researchers and scientists in drug development to guide the evaluation of this compound's properties, potency, and mechanism of action.

Physicochemical Characterization of this compound

Early-stage drug development necessitates a thorough understanding of the compound's physical and chemical properties.[4] These characteristics are crucial for ensuring identity, purity, stability, and batch-to-batch reproducibility.[4]

Identity and Structure Verification

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 500 MHz or higher spectrometer.[5]

-

Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed chemical structure of this compound.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile). Dilute to a final concentration of 1-10 µg/mL.

-

Data Acquisition: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.[6] Acquire data in both positive and negative ion modes.

-

Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass to confirm the elemental composition.

Purity Assessment

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Integrate the peak areas to determine the purity of this compound. The purity should be >95% for use in biological assays.

Solubility and Stability

Protocol 4: Kinetic Solubility Assay

-

Sample Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Assay Procedure: Add the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) to a final concentration range (e.g., 0.1 to 100 µM).

-

Measurement: Measure the turbidity of the solutions using a nephelometer or a plate reader at 620 nm.

-

Data Analysis: Determine the concentration at which precipitation occurs.

Data Summary: Physicochemical Properties of this compound (Hypothetical Data)

| Parameter | Method | Result |

| Chemical Formula | - | C₂₀H₁₈N₄O₃S |

| Molecular Weight | HRMS | 400.1234 (Calculated: 400.1232) |

| Purity | HPLC | >98% |

| Aqueous Solubility | Kinetic Solubility | 25 µM in PBS at pH 7.4 |

| Structure Confirmation | ¹H and ¹³C NMR | Consistent with proposed structure |

In Vitro Biological Characterization

The biological activity of this compound is assessed through a series of in vitro biochemical and cell-based assays to determine its potency and efficacy in inhibiting the NF-κB pathway.

Biochemical Potency

Protocol 5: IKKβ Kinase Assay (Inhibitor Kinase Assay)

-

Assay Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the IKKβ enzyme.

-

Procedure:

-

Add recombinant human IKKβ enzyme to a kinase buffer containing ATP and a fluorescently labeled IκBα peptide substrate.

-

Add varying concentrations of this compound.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity

Protocol 6: NF-κB Luciferase Reporter Assay

-

Cell Culture: Use a cell line (e.g., HEK293T) stably transfected with an NF-κB-driven luciferase reporter construct.

-

Procedure:

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with a dose range of this compound for 1 hour.

-

Stimulate the cells with a known NF-κB activator (e.g., TNFα) for 6 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Normalize the luciferase signal to a control and calculate the IC₅₀ value.

Protocol 7: qPCR for NF-κB Target Gene Expression

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., A549) and treat with this compound followed by TNFα stimulation as described in Protocol 6.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse transcribe to cDNA.

-

qPCR: Perform quantitative PCR using primers for an NF-κB target gene (e.g., IL-6) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Data Summary: In Vitro Biological Activity of this compound (Hypothetical Data)

| Assay | Endpoint | Result (IC₅₀) |

| IKKβ Kinase Assay | Biochemical Potency | 50 nM |

| NF-κB Luciferase Reporter Assay | Cellular Potency | 200 nM |

| IL-6 Gene Expression (qPCR) | Target Gene Inhibition | 250 nM |

Mechanism of Action Studies

To elucidate how this compound inhibits the NF-κB pathway, the following experiments are performed to assess its effect on key signaling events.